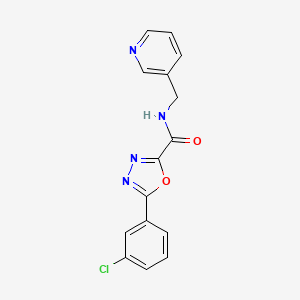
1,3,4-Oxadiazole-2-carboxamide, 5-(3-chlorophenyl)-N-(3-pyridinylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Chlorophenyl)-N-[(pyridin-3-yl)methyl]-1,3,4-oxadiazole-2-carboxamide is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and material science. The compound features a 1,3,4-oxadiazole ring, which is known for its stability and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-chlorophenyl)-N-[(pyridin-3-yl)methyl]-1,3,4-oxadiazole-2-carboxamide typically involves the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the chlorophenyl group: This step often involves the use of chlorophenyl hydrazine, which reacts with the oxadiazole precursor.
Attachment of the pyridin-3-ylmethyl group: This can be done through nucleophilic substitution reactions, where the pyridin-3-ylmethyl group is introduced using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-(3-Chlorophenyl)-N-[(pyridin-3-yl)methyl]-1,3,4-oxadiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, copper catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.
Scientific Research Applications
5-(3-Chlorophenyl)-N-[(pyridin-3-yl)methyl]-1,3,4-oxadiazole-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Material Science: Its stability and electronic properties make it suitable for use in organic electronics and as a building block for advanced materials.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 5-(3-chlorophenyl)-N-[(pyridin-3-yl)methyl]-1,3,4-oxadiazole-2-carboxamide involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-(3-Chlorophenyl)-1,3,4-oxadiazole-2-thiol: Similar structure but with a thiol group instead of a carboxamide.
5-(3-Chlorophenyl)-1,3,4-oxadiazole-2-amine: Similar structure but with an amine group.
Uniqueness
5-(3-Chlorophenyl)-N-[(pyridin-3-yl)methyl]-1,3,4-oxadiazole-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H11ClN4O2 |
|---|---|
Molecular Weight |
314.72 g/mol |
IUPAC Name |
5-(3-chlorophenyl)-N-(pyridin-3-ylmethyl)-1,3,4-oxadiazole-2-carboxamide |
InChI |
InChI=1S/C15H11ClN4O2/c16-12-5-1-4-11(7-12)14-19-20-15(22-14)13(21)18-9-10-3-2-6-17-8-10/h1-8H,9H2,(H,18,21) |
InChI Key |
HWWOPGSMSFBBRI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NN=C(O2)C(=O)NCC3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-cyclohexyl-4-(3-methoxyphenyl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B14941834.png)

![3-(2-chlorobenzyl)-5-(thiophen-2-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol](/img/structure/B14941847.png)
![3-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-6-(4-methyl-1,2,3-thiadiazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14941859.png)
![6-(3-Chloro-4-fluorophenyl)-3-(thiophen-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14941861.png)
![7-[2-(benzyloxy)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B14941864.png)
![Ethyl 2-(4-bromo-2-{[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-yliden]methyl}phenoxy)acetate](/img/structure/B14941865.png)


![N-[5,7-Dimethyl-2-(methylamino)-3-(phenylsulfonyl)pyrazolo[1,5-A]pyrimidin-6-YL]acetamide](/img/structure/B14941886.png)
![3'-(3-Chlorophenyl)-1-methyl-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B14941890.png)
![6-(1-ethyl-5-methyl-1H-pyrazol-3-yl)-3-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14941898.png)
![5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-4-(quinolin-5-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B14941908.png)
![N-(2-fluorophenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B14941914.png)
